molecular formula C10H10BrF3N4O3S2 B2958013 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421459-98-4

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2958013
CAS RN: 1421459-98-4
M. Wt: 435.23
InChI Key: LNJQFBKSGOTDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H10BrF3N4O3S2 and its molecular weight is 435.23. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Biological Applications

One study highlighted the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, demonstrating their potential as urease inhibitors and antibacterial agents due to the substitution pattern and electronic effects of different functional groups. These compounds, including variations of the mentioned chemical structure, showed significant urease inhibition activity and hemolytic activity, suggesting their potential in developing treatments for conditions related to urease activity and infections (Noreen et al., 2017).

Novel Catalysts for Synthesis Reactions

Another study focused on the synthesis and characterization of a novel N-bromo sulfonamide reagent, showcasing its efficiency as a catalyst for the synthesis of biologically important heterocycles. This reagent, related to the structural framework of the given compound, facilitates high-yield, short-reaction-time synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, underlining the importance of such compounds in medicinal chemistry for generating biologically active molecules (Khazaei et al., 2014).

Anticancer and Antiviral Research

Further research into derivatives of similar sulfonamide compounds has explored their potential in treating various diseases. For instance, celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies have found certain derivatives to exhibit promising anti-inflammatory and analgesic activities without causing significant tissue damage, indicating the potential therapeutic applications of such compounds in disease treatment (Küçükgüzel et al., 2013).

Advanced Material Synthesis

On a different note, research into the synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes has been conducted. These compounds have demonstrated moderate to significant antibacterial activity and good antifungal activity, highlighting the broad potential of sulfonamide derivatives in developing new materials with antimicrobial properties (Chohan & Shad, 2011).

properties

IUPAC Name

5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3N4O3S2/c1-17-8(10(12,13)14)16-18(9(17)19)5-4-15-23(20,21)7-3-2-6(11)22-7/h2-3,15H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJQFBKSGOTDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.